molecular formula C10H11N3O B1598459 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 805184-96-7

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1598459
M. Wt: 189.21 g/mol
InChI Key: FDRQQRWVLQQGBK-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H11N3O . It belongs to the class of organic compounds known as oxadiazoles .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine”, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” includes a phenyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to an ethanamine group . The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±44.0 °C at 760 mmHg, and a flash point of 164.1±28.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Pharmaceuticals and Drug Discovery

1,2,4-Oxadiazole derivatives have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities, making them a perfect framework for novel drug development . They have been used in the discovery of a few drugs . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of 5-methyl-3-phenyl-1,2,4-oxadiazole were discovered as early as in 1972 . Incorporation of a carboxyl function into the C-5 side-chain of 1,2,4-oxadiazoles improves both analgesic and anti-inflammatory properties .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Synthesis of Diverse Substituted Anilines

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Anti-infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used in the treatment of diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .

Development of Energetic Materials, Fluorescent Dyes, OLEDs, Sensors, and Insecticides

1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Future Directions

The future directions for “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQQRWVLQQGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390117
Record name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

CAS RN

805184-96-7
Record name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Cao, Z Yao, F Dou, Y Zhang, Y Qiu… - Chemistry & …, 2019 - Wiley Online Library
In this study, a series of phenyl‐1,2,4‐oxadiazole derivatives were synthesized and evaluated for anti‐allodynic activity. Structure–activity relationship studies identified 1‐{4‐[3‐(2,4‐…
Number of citations: 9 onlinelibrary.wiley.com
T Chaudhary, PK Upadhyay - Current Organic Synthesis, 2022 - ingentaconnect.com
Rational design and synthesis of novel compounds with both effectivity and safety properties have always been a formidable task in the development of drugs. Oxadiazoles are …
Number of citations: 5 www.ingentaconnect.com
SM Zachariah, M Ramkumar, N George, MS Ashif - Citeseer
Oxadiazoles are important five membered heterocyclic classes of compounds with 2 azo groups and one oxygen in its ring system. It is widely researched as a lead compound for …
Number of citations: 0 citeseerx.ist.psu.edu
S Periyasmay, S Subbiah - Int. J. Life Sci. Res, 2019 - researchgate.net
We herein represent the modifications of synthesis and easy isolation of new 1, 2, 4-oxadiazoles from the corresponding amidoximes were treated with the carboxylic acids followed by …
Number of citations: 1 www.researchgate.net
D Murali, C Rambabu - researchgate.net
Rapid, accurate, precise and economical UV-Visible spectrophotometric methods were developed for the determination of Oxalamine phosphate (OMP) in bulk and pharmaceutical …
Number of citations: 2 www.researchgate.net
D Murali, C Rambabu - Rasayan Journal of Chemistry, 2016 - researchgate.net
The aim of the present study was to develop a stability-indicating HPLC method with UV detection for the determination of oxolamine phosphate in oral syrup. Oxolamine phosphate was …
Number of citations: 5 www.researchgate.net
DP Kumar, DS Rao
Number of citations: 0

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